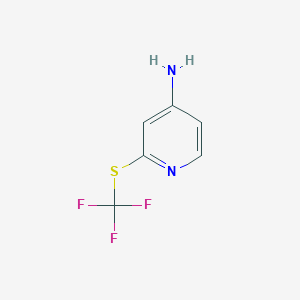

2-(Trifluoromethylthio)pyridin-4-amine

Description

The strategic incorporation of fluorine and fluorine-containing functional groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of organic molecules. This article explores the chemical significance of these components, with a specific focus on the compound 2-(Trifluoromethylthio)pyridin-4-amine, situated at the intersection of fluorinated functionalities and heterocyclic chemistry.

Fluorine's distinction as the most electronegative element, coupled with its relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), makes it a unique tool in molecular design. tandfonline.com Its introduction into organic molecules can lead to significant alterations in their properties. In medicinal chemistry, the judicious placement of fluorine can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov The strong carbon-fluorine (C-F) bond is more stable than a carbon-hydrogen (C-H) bond, contributing to this increased stability. tandfonline.com

Furthermore, fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state at physiological pH, influencing its solubility, permeability, and bioavailability. tandfonline.comresearchgate.net The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and cross the blood-brain barrier. tandfonline.combenthamscience.com This strategic use of fluorine has been instrumental in the development of numerous pharmaceuticals across various therapeutic areas. chemxyne.comnih.gov

The pyridine (B92270) ring, a nitrogen-containing six-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in the structure of over 7,000 drug molecules. rsc.orgrsc.org Its prevalence stems from its versatile chemical properties and its ability to engage in various biological interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

Pyridine's aromatic nature allows it to participate in π–π stacking interactions, further stabilizing drug-receptor complexes. nih.gov As a bioisostere of benzene, the pyridine ring offers a similar size and shape but with altered electronic properties and improved water solubility due to the polar C-N bond. rsc.orgresearchgate.net This polarity and the potential for hydrogen bonding enhance the pharmacokinetic properties of drug candidates. nih.gov The pyridine scaffold's capacity for substitution at multiple positions allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties, making it a highly adaptable core for designing new therapeutic agents. rsc.orgnih.govnih.gov

The trifluoromethylthio (SCF3) group is a unique fluorine-containing moiety that has gained significant attention in agrochemical and pharmaceutical research. enamine.netenamine.net Its distinct electronic and steric characteristics allow it to modulate molecular properties in ways that are often beneficial for biological activity and bioavailability.

The SCF3 group is a potent electron-withdrawing group, a property attributed to the high electronegativity of the three fluorine atoms. iris-biotech.denih.govresearchgate.net This strong inductive effect can significantly influence the electron density of the molecule to which it is attached. For instance, attaching an SCF3 group to an aromatic ring can decrease the electron density of the ring system, making it less susceptible to oxidative metabolism and thereby increasing the molecule's metabolic stability. researchgate.net The electron-withdrawing nature of the SCF3 group is quantified by its Hammett constants (σm = 0.40, σp = 0.50), which are comparable to those of the trifluoromethyl (CF3) group. iris-biotech.deacs.org

A key feature of the SCF3 group is its high lipophilicity. researchgate.net Lipophilicity is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The Hansch-Leo lipophilicity parameter (π) for the SCF3 group is 1.44, which is significantly higher than that of the trifluoromethyl (CF3) group (π = 0.88). iris-biotech.deresearchgate.net This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, potentially leading to improved bioavailability. enamine.netenamine.net

Table 1: Comparison of Physicochemical Properties of Selected Functional Groups

| Functional Group | van der Waals Radius (Å) | Hansch-Leo Lipophilicity Parameter (π) | Hammett Constant (σp) |

|---|---|---|---|

| Hydrogen (H) | 1.20 | 0.00 | 0.00 |

| Fluorine (F) | 1.47 | 0.14 | 0.06 |

| Trifluoromethyl (CF3) | 2.44 | 0.88 | 0.54 |

Data compiled from various sources for comparative purposes.

The combination of a pyridine core with fluorine-containing substituents is a powerful strategy in modern drug discovery. acs.orgnih.gov This approach leverages the desirable properties of both the pyridine scaffold and the fluorine atoms to create novel molecules with enhanced biological activity and optimized pharmacokinetic profiles. Fluorinated pyridines are integral components of numerous approved drugs and agrochemicals. acs.orgeurekalert.org

The synthesis of fluorinated pyridines can be challenging but various methods have been developed, including direct C-H fluorination and the use of pre-fluorinated building blocks. orgsyn.orgnih.gov The position of the fluorine substituent on the pyridine ring is critical, as it can significantly impact the molecule's properties. For example, fluorine substitution can alter the basicity of the pyridine nitrogen, which in turn affects its interactions with biological targets and its solubility. tandfonline.comresearchgate.net The incorporation of fluoroalkyl groups, such as CF3 or SCF3, further expands the chemical space and allows for more significant modulation of lipophilicity, metabolic stability, and electronic properties. mdpi.comnih.gov

The specific compound, this compound, combines the key structural features discussed: a pyridine core, a trifluoromethylthio group at the 2-position, and an amine group at the 4-position. This particular arrangement of functional groups suggests potential for a range of chemical and biological applications. The amine group can act as a hydrogen bond donor and a basic center, while the SCF3 group provides strong electron-withdrawing character and high lipophilicity.

Research into this and structurally related motifs is often driven by the search for new therapeutic agents. The pyridine-4-amine substructure is a known pharmacophore in several biologically active compounds. The addition of the 2-SCF3 group can be hypothesized to modulate the molecule's properties in several ways:

Enhanced Membrane Permeability: The high lipophilicity of the SCF3 group could improve the compound's ability to cross cell membranes.

Increased Metabolic Stability: The electron-withdrawing nature of the SCF3 group may protect the pyridine ring from oxidative metabolism.

Modulated Basicity: The SCF3 group is expected to decrease the basicity of the pyridine nitrogen and the 4-amino group, which could influence its pharmacokinetic profile and target binding.

While specific, in-depth research on this compound itself may be part of proprietary drug discovery programs, the broader research landscape indicates a strong and continuing interest in the synthesis and evaluation of fluorinated pyridines for various applications in medicinal chemistry. The development of novel synthetic methods to access such compounds remains an active area of academic and industrial research.

Properties

Molecular Formula |

C6H5F3N2S |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-(trifluoromethylsulfanyl)pyridin-4-amine |

InChI |

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) |

InChI Key |

WAOMUZFUSLPTPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N)SC(F)(F)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Trifluoromethylthio Pyridin 4 Amine and Its Precursors

Strategies for Introducing the Trifluoromethylthio (SCF3) Group onto Pyridine (B92270) Scaffolds

The direct installation of the SCF3 group onto a pyridine ring can be achieved through several modern synthetic methods. These approaches can be broadly categorized into direct trifluoromethylthiolation of C-H bonds on the pyridine core and electrophilic trifluoromethylthiolation strategies that leverage the inherent reactivity of the pyridine nucleus.

Direct C-H trifluoromethylthiolation is an atom-economical and efficient method for the synthesis of trifluoromethylthiolated pyridines. This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic pyridines. Transition metal catalysis has emerged as a powerful tool for achieving this transformation with high regioselectivity.

Several transition metals, including palladium, copper, and rhodium, have been shown to catalyze the direct C-H trifluoromethylthiolation of pyridines and other heterocycles. These methods often employ a directing group to control the site of functionalization.

####### 2.1.1.1.1. Palladium-Catalyzed C(sp2)-H Trifluoromethylthiolation

Palladium catalysis is a well-established method for C-H functionalization. In the context of trifluoromethylthiolation, palladium catalysts can activate a C-H bond on the pyridine ring, typically ortho to a directing group, allowing for the introduction of the SCF3 moiety. While direct C2-trifluoromethylthiolation of 4-aminopyridine (B3432731) itself is not extensively reported, studies on related systems provide valuable insights. For instance, N-aryl-2-aminopyridines have been functionalized at the C(sp2)-H bond of the N-aryl group through palladium catalysis, demonstrating the directing ability of the 2-aminopyridyl group. nih.gov

Research has demonstrated the palladium-catalyzed monotrifluoromethylthiolation of arenes via directed C-H bond activation, highlighting the compatibility of this method with various functional groups. acs.org

Table 1: Examples of Palladium-Catalyzed C-H Trifluoromethylthiolation

| Substrate | Catalyst | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| N-phenyl-2-aminopyridine | Pd(OAc)2 | N-(Trifluoromethylthio)saccharin | AgOAc, DMF, 120 °C | N-(2-(trifluoromethylthio)phenyl)pyridin-2-amine | - |

####### 2.1.1.1.2. Copper-Catalyzed C(sp2)-H and C(sp3)-H Trifluoromethylthiolation

Copper-catalyzed reactions represent a more economical alternative to palladium-based systems for C-H functionalization. Copper catalysts have been successfully employed for the trifluoromethylthiolation of various aromatic and heteroaromatic compounds. For example, copper-catalyzed trifluoromethylthiolation of aryl halides has been achieved with the assistance of directing groups like pyridyl, amides, and imines. nih.gov These reactions can often be performed under milder conditions, sometimes even at room temperature. nih.gov

While direct C2-H trifluoromethylthiolation of 4-aminopyridine is challenging, copper-catalyzed methods have been developed for other positions on the pyridine ring and for other heterocyclic systems. For instance, copper-catalyzed trifluoromethylthiolation of indoles and pyrroles has been reported.

Table 2: Examples of Copper-Catalyzed Trifluoromethylthiolation

| Substrate | Catalyst | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Indole | CuCl | N-(Trifluoromethylthio)saccharin | 1,4-dioxane, 50 °C | 3-(Trifluoromethylthio)indole | - |

| Pyrrole | CuF2 | N-(Trifluoromethylthio)saccharin | NMP, 50 °C | 2-(Trifluoromethylthio)pyrrole | - |

####### 2.1.1.1.3. Rhodium-Catalyzed Routes for Fluorinated Pyridine Construction

Rhodium catalysts have proven effective in the construction of highly substituted and functionalized pyridine rings. While direct rhodium-catalyzed C-H trifluoromethylthiolation of pyridines is less common, rhodium-catalyzed annulation reactions can be employed to build the pyridine scaffold with a fluorine-containing substituent already in place. For example, a Rh(III)-catalyzed C–H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This strategy allows for the construction of the pyridine ring with control over the substitution pattern. nih.gov

Furthermore, Rh(III)-catalyzed trifluoromethylthiolation of indoles via C-H activation has been reported, suggesting the potential for rhodium catalysts to facilitate C-S bond formation with SCF3 reagents. nih.govresearchgate.net

Table 3: Examples of Rhodium-Catalyzed Reactions for Fluorinated Pyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| α-Fluoro-α,β-unsaturated oxime | Alkyne | [Cp*RhCl2]2 | CsOAc, 1,2-DCE, 80 °C | 3-Fluoropyridine derivative | High |

Electrophilic trifluoromethylthiolation is a powerful strategy that relies on the reaction of a nucleophilic pyridine derivative with an electrophilic source of the "SCF3+" cation. The reactivity of the pyridine ring can be modulated by substituents and by the formation of pyridine N-oxides, which activates the C2 and C4 positions towards electrophilic attack.

A variety of electrophilic trifluoromethylthiolating reagents have been developed, such as N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide. These reagents can react with electron-rich pyridines or activated pyridine derivatives.

One promising approach for the synthesis of 2-(trifluoromethylthio)pyridines involves the use of pyridine N-oxides. The N-oxide functionality enhances the reactivity of the pyridine ring at the C2 position. A mild and efficient method for the regioselective deoxygenative C-H trifluoromethylthiolation of heteroaryl N-oxides with AgSCF3 has been developed, providing C2-trifluoromethylthiolated products in moderate to excellent yields. researchgate.net

Another strategy involves the generation of a nucleophilic pyridine intermediate that can then react with an electrophilic SCF3 source. For instance, a method for C3-selective C-H trifluoromethylthiolation of pyridines has been developed that relies on the borane-catalyzed hydroboration of pyridine to generate a nucleophilic dihydropyridine (B1217469) intermediate. nih.govresearchgate.net This intermediate then reacts with an electrophilic trifluoromethylthiolating reagent. nih.govresearchgate.net While this method targets the C3 position, it highlights the principle of activating the pyridine ring towards electrophilic attack.

A decarboxylative approach has also been reported for the synthesis of pyridine derivatives with a trifluoromethylthio group. nih.govbeilstein-journals.org This method involves the reaction of lithium pyridylacetates with an electrophilic trifluoromethylthiolating reagent. nih.govbeilstein-journals.org

Table 4: Examples of Electrophilic Trifluoromethylthiolation of Pyridine Derivatives | Substrate | Reagent | Conditions | Product | Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyridine N-oxide | AgSCF3, Ts2O, n-Bu4NI | DCE, 80 °C | 2-(Trifluoromethylthio)pyridine | High | | 4-Chloropyridine | N-(Trifluoromethylthio)saccharin | - | - | - | | Lithium 2-pyridylacetate (B8455688) | N-(Trifluoromethylthio)benzenesulfonimide | THF, -78 °C to rt | 2-(1-(Trifluoromethylthio)ethyl)pyridine | Good |

Direct Trifluoromethylthiolation Approaches on Pyridine Derivatives

Electrophilic Trifluoromethylthiolation Utilizing Pyridine Reactivity

Use of N-(Trifluoromethylthio)phthalimide and Related Reagents

N-(Trifluoromethylthio)phthalimide has emerged as a stable, easily handled, and efficient electrophilic reagent for the trifluoromethylthiolation of a wide range of nucleophiles. kaust.edu.sanih.gov Its application in the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids is particularly noteworthy. nih.gov This method often involves the activation of a carboxylic acid, for instance, as an N-acylpyrazole, which can then undergo α-trifluoromethylthiolation. The resulting intermediate can be subsequently treated with nucleophiles like amines or alcohols. nih.govunimi.it

| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Ref |

| N-acylpyrazole | N-(Trifluoromethylthio)phthalimide | Triethylamine | α-Trifluoromethylthiolated N-acylpyrazole | Not specified | nih.gov |

| α-Trifluoromethylthiolated N-acylpyrazole | N-benzylamine | - | N-Benzyl α-trifluoromethylthioamide | Good | nih.gov |

This table illustrates a two-step, one-pot reaction sequence utilizing N-(Trifluoromethylthio)phthalimide for the synthesis of an α-trifluoromethylthiolated amide.

N-Trifluoromethylthiosaccharin as a Potent Electrophilic Source

N-Trifluoromethylthiosaccharin is a highly reactive, shelf-stable electrophilic trifluoromethylthiolating reagent. orgsyn.org It can be readily synthesized from inexpensive and commercially available saccharin (B28170). orgsyn.orgfluoromart.com This reagent has demonstrated high reactivity with a broad spectrum of nucleophiles, including alcohols, amines, thiols, β-ketoesters, and electron-rich arenes, under mild reaction conditions. orgsyn.orgsmolecule.com The enhanced electrophilicity of N-trifluoromethylthiosaccharin makes it particularly effective for the direct trifluoromethylthiolation of various substrates. smolecule.com The synthesis of this reagent involves the treatment of saccharin with tert-butyl hypochlorite (B82951) to form N-chlorosaccharin, which then reacts with silver(I) trifluoromethanethiolate (AgSCF3). orgsyn.org

| Starting Material | Reagent 1 | Reagent 2 | Product | Ref |

| Saccharin | tert-Butyl hypochlorite | Silver(I) trifluoromethanethiolate | N-Trifluoromethylthiosaccharin | orgsyn.org |

This table outlines the key reagents in the synthesis of N-Trifluoromethylthiosaccharin.

Decarboxylative Trifluoromethylthiolation Strategies for Pyridylacetates

A significant advancement in the synthesis of trifluoromethylthiolated pyridine derivatives is the decarboxylative trifluoromethylthiolation of lithium pyridylacetates. nih.govbeilstein-journals.orgnih.gov This method utilizes an electrophilic trifluoromethylthiolation reagent, such as N-(trifluoromethylthio)benzenesulfonimide, to react with lithium 2- and 4-pyridylacetates, affording the corresponding trifluoromethyl thioethers in good yields. nih.govbeilstein-journals.orgnih.gov A key advantage of this strategy is the ability to perform a one-pot synthesis starting from methyl pyridylacetates, which undergo saponification to the lithium salt followed by the decarboxylative trifluoromethylthiolation. nih.govbeilstein-journals.org This approach effectively converts an ester group into a trifluoromethylthio group at a carbon adjacent to the pyridine ring. nih.govbeilstein-journals.org The reaction is believed to proceed through the formation of an N-trifluoromethylthio-alkylidene-dihydropyridine intermediate. nih.govbeilstein-journals.org

| Substrate | Reagent | Product | Yield | Ref |

| Lithium 2-pyridylacetate | N-(Trifluoromethylthio)benzenesulfonimide | 2-(1-(Trifluoromethylthio)alkyl)pyridine | Good | nih.govbeilstein-journals.org |

| Methyl 4-pyridylacetate | N-(Trifluoromethylthio)benzenesulfonimide | 4-(1-(Trifluoromethylthio)alkyl)pyridine | 29% | nih.govbeilstein-journals.org |

This table summarizes the outcomes of the decarboxylative trifluoromethylthiolation of pyridylacetate derivatives.

Radical Trifluoromethylthiolation Reactions

Radical trifluoromethylthiolation reactions offer an alternative pathway for the introduction of the SCF3 group. However, controlling the regioselectivity of these reactions, particularly with substrates like pyridine, can be challenging due to the high reactivity of the trifluoromethyl radical. researchgate.net The reaction of a trifluoromethyl radical with pyridine can lead to a mixture of 2-, 3-, and 4-substituted products. researchgate.net Despite these challenges, methods for the radical trifluoromethylthiolation of unactivated C(sp³)–H bonds have been developed, featuring mild conditions and the use of inexpensive photocatalysts. researchgate.net

Photocatalyzed Trifluoromethylthiolation Reactions

Photoredox catalysis has emerged as a powerful and sustainable methodology for a variety of chemical transformations, including trifluoromethylthiolation. researchgate.netcitedrive.com These light-initiated reactions can proceed under mild conditions and exhibit broad substrate scope and excellent functional group tolerance. researchgate.net Various SCF3-containing reagents have been employed in photocatalyzed trifluoromethylthiolation reactions, which can occur through different mechanisms, including those involving electron-donor-acceptor (EDA) complexes. researchgate.net An example of such a reaction is the photocatalyzed ditrifluoromethylthiolation of alkenes using sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of a copper catalyst and an iridium-based photocatalyst. researchgate.net

| Reaction Type | Reagent | Catalyst | Key Features | Ref |

| Photocatalyzed ditrifluoromethylthiolation of alkenes | CF3SO2Na | PPh3, Copper, Ir[(p-Fppy)2(bpy)]PF6 or Ir(ppy)3 | Unprecedented use of CF3SO2Na as a radical trifluoromethylthiolation reagent. | researchgate.net |

| Trifluoromethylthiolation of unactivated C(sp³)–H bonds | Not specified | Diaryl ketones | Mild conditions, inexpensive organic photocatalysts. | researchgate.net |

This table highlights key aspects of different photocatalyzed trifluoromethylthiolation reactions.

Indirect Methodologies for SCF3 Group Incorporation

Indirect methods for the introduction of the trifluoromethylthio group often involve the initial installation of a different functional group that is subsequently converted to the desired SCF3 moiety.

Halogen Exchange Reactions for Trifluoromethylthioether Formation

Halogen exchange reactions are a classical method for the synthesis of fluorinated compounds. In the context of pyridine derivatives, this typically involves the conversion of a trichloromethyl group to a trifluoromethyl group. nih.gov For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can undergo vapor-phase fluorination to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov Another approach involves the liquid-phase halogen exchange of (trichloromethyl)pyridines to (trifluoromethyl)pyridines using fluorinating agents such as HgF2 or AgF. google.com While these methods are established for the synthesis of trifluoromethylpyridines, the direct conversion of a halogen to a trifluoromethylthio group on a pyridine ring is less commonly reported in the reviewed literature. A more relevant transformation in this category is the copper-mediated trifluoromethylthiolation of iodopyridinones using (bpy)CuSCF3, which represents a halogen-to-SCF3 exchange. rsc.org

| Substrate | Reagent | Product | Yield | Ref |

| Iodopyridinones | (bpy)CuSCF3 | Trifluoromethylthiolated pyridinones | Moderate to excellent | rsc.org |

This table shows an example of a copper-mediated halogen exchange reaction to form a trifluoromethylthioether.

Trifluoromethylation of Thiolated Pyridine Precursors

The introduction of the trifluoromethylthio (-SCF3) group onto a pyridine ring is a critical step in the synthesis of the target molecule. Rather than a direct trifluoromethylation of a pre-existing thiol group, modern methods often involve the direct introduction of the entire -SCF3 moiety onto the pyridine scaffold using specialized reagents. These electrophilic trifluoromethylthiolating agents react with nucleophilic positions on the pyridine ring or its precursors.

One effective strategy involves the decarboxylative trifluoromethylthiolation of pyridylacetate precursors. In this approach, lithium pyridylacetates are reacted with an electrophilic trifluoromethylthiolating reagent such as N-(trifluoromethylthio)benzenesulfonimide. This reaction proceeds without the need for a catalyst and results in the formation of the corresponding trifluoromethyl thioether in good yields. A plausible mechanism suggests that the electrophilic sulfur atom of the reagent interacts with the pyridine nitrogen, promoting decarboxylation and subsequent isomerization to afford the desired product. beilstein-journals.org This method is advantageous as it allows for the one-pot synthesis from the corresponding methyl esters via saponification followed by the decarboxylative trifluoromethylthiolation. beilstein-journals.org

Another approach is the copper-mediated trifluoromethylthiolation of iodopyridinones using reagents like (bpy)CuSCF3 (where bpy is 2,2′-bipyridine). This method is noted for its operational simplicity and tolerance of various protecting groups on the pyridinone nitrogen, providing the trifluoromethylthiolated products in moderate to excellent yields. rsc.org

Table 1: Selected Methods for Trifluoromethylthiolation of Pyridine Derivatives

| Precursor Type | Reagent | Method | Key Features |

|---|---|---|---|

| Lithium Pyridylacetate | N-(trifluoromethylthio) benzenesulfonimide | Decarboxylative Trifluoromethylthiolation | Catalyst-free; One-pot potential from esters. beilstein-journals.org |

| Iodopyridinone | (bpy)CuSCF3 | Copper-Mediated Trifluoromethylthiolation | Operationally simple; Tolerates various protecting groups. rsc.org |

Synthetic Routes to Pyridin-4-amine Moieties

The pyridin-4-amine core is a common structural motif in pharmaceuticals. Its synthesis can be achieved through several established methods, primarily involving the introduction of an amino group onto a pre-functionalized pyridine ring.

A prevalent method for synthesizing aminopyridines is the nucleophilic aromatic substitution (SNAr) of halopyridines. In this reaction, a halogen atom (typically chlorine or fluorine) at an activated position of the pyridine ring (positions 2 or 4) is displaced by an amine nucleophile. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

For instance, 2-amino-4-(trifluoromethyl)pyridine (B24480) can be synthesized from 2-chloro-4-(trifluoromethyl)pyridine (B1345723) by reaction with ammonia (B1221849) at elevated temperatures and pressures. google.com Similarly, a two-step process starting from 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652) involves an initial selective amination with ammonia to yield 2-amino-6-chloro-4-(trifluoromethyl)pyridine, followed by a dehalogenation step, often via catalytic hydrogenation (e.g., using Pd/C), to give the final product. nih.gov The choice of solvent, such as a hydrophilic ether, can be crucial for achieving good yields and selectivity. nih.gov Late-stage functionalization strategies have also been developed, where a C-H bond is first converted to a C-F bond, which is then substituted by various nucleophiles, including amines, under mild conditions. researchgate.net

The Buchwald-Hartwig amination has become a powerful and versatile tool for forming carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including those attached to a pyridine ring. nih.gov The key to this methodology is the use of a palladium catalyst modulated by electron-rich phosphine (B1218219) ligands, in the presence of a strong base like sodium tert-butoxide. lookchem.com

This method is particularly useful for coupling amines with less reactive aryl chlorides or for reactions involving sterically hindered substrates where traditional SNAr reactions might fail. For example, it has been successfully applied to the amination of 2-bromopyridines and 2,4-dichloropyridine (B17371) with various anilines and heterocyclic amines. researchgate.netchemicalbook.com By carefully selecting the catalyst, ligand, and reaction conditions, high regioselectivity can be achieved. For instance, the Buchwald-Hartwig amination of 2,4-dichloropyridine can be directed to occur selectively at the C-2 position. chemicalbook.com

The Chichibabin reaction is a classic method for the direct amination of pyridines and other nitrogen-containing heterocycles. beilstein-journals.org The reaction involves treating the pyridine with sodium amide (NaNH2) or a related reagent, typically in an inert solvent like toluene (B28343) or xylene at high temperatures. nih.gov The mechanism is an addition-elimination reaction proceeding through a σ-adduct (Meisenheimer adduct) intermediate. rsc.org The nucleophilic amide anion (NH2-) adds to the electron-deficient C-2 position of the pyridine ring, followed by the elimination of a hydride ion (H-), which then forms hydrogen gas. rsc.orgnih.gov

While the reaction classically yields 2-aminopyridine, substitution at the C-4 position is possible, especially if the C-2 and C-6 positions are blocked, though yields may be lower. nih.gov The reaction conditions can be harsh, but modifications using milder reagents or different reaction media have been developed to improve its scope and applicability.

Table 2: Comparison of Amination Methods for Pyridine Rings

| Method | Precursor | Reagents | Typical Position of Amination | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr | Halogenated Pyridine | Ammonia, Amines | 2 or 4 | Often uses inexpensive reagents. | Requires activated halide; Can require harsh conditions. google.comnih.gov |

| Buchwald-Hartwig Amination | Halogenated Pyridine | Amine, Pd catalyst, Ligand, Base | 2, 3, or 4 | Broad substrate scope; High functional group tolerance. nih.govchemicalbook.com | Cost of catalyst and ligands; Potential for metal contamination. |

| Chichibabin Reaction | Pyridine | Sodium Amide (NaNH2) | Primarily 2 (4 if 2,6-blocked) | Direct C-H amination; Atom economical. rsc.orgnih.gov | Harsh conditions; Limited to certain substrates; Dimerization side-products. rsc.org |

Convergent and Divergent Synthetic Pathways to 2-(Trifluoromethylthio)pyridin-4-amine

The assembly of the final target molecule can be envisioned through either convergent or divergent synthetic pathways. A convergent synthesis would involve preparing the 2-(trifluoromethylthio)pyridine and pyridin-4-amine fragments separately and then coupling them. However, a more common and practical approach is a divergent or sequential functionalization of a common pyridine-based intermediate.

A sequential functionalization strategy involves the stepwise introduction of the required substituents onto a pyridine ring. The order of introduction is critical and depends on the directing effects of the substituents and their compatibility with subsequent reaction conditions.

A plausible synthetic route to this compound could begin with a di-substituted pyridine, such as 2-chloro-4-nitropyridine. The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic substitution and can be readily reduced to an amino group at a later stage.

Introduction of the Trifluoromethylthio Group: The chlorine atom at the C-2 position can be displaced by a trifluoromethylthiolate nucleophile (e.g., AgSCF3 or CuSCF3). This SNAr reaction would yield 4-nitro-2-(trifluoromethylthio)pyridine. The electron-withdrawing nitro group at the 4-position facilitates this nucleophilic substitution at the 2-position.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the desired amine. This transformation is commonly achieved using standard reduction methods, such as catalytic hydrogenation (e.g., with H2 gas and a palladium or platinum catalyst) or by using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media. This would furnish the final product, this compound.

One-Pot Multicomponent Reactions Towards the Target Structure

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, which is both atom- and step-economical. rsc.org While a direct one-pot synthesis of this compound has not been explicitly detailed in the literature, the synthesis of polysubstituted 4-aminopyridine scaffolds through such methodologies is well-documented. rsc.orgrsc.org These approaches could potentially yield a precursor that is amenable to subsequent functionalization to install the trifluoromethylthio group.

A notable example involves a domino reaction to synthesize a variety of polysubstituted 4-aminopyridines from α-azidovinylketones, aldehydes, and methylamine (B109427) derivatives under mild conditions. rsc.orgrsc.org This reaction proceeds through a domino process that includes an intermolecular dehydration–condensation, a Michael addition, and an intramolecular condensation. rsc.org The versatility of this method allows for variation in the substituents on the resulting pyridine ring. rsc.org

Another multicomponent approach for the synthesis of substituted aminopyridines involves the reaction of acetophenone, malononitrile, triethoxymethane, and various primary amines. researchgate.net Furthermore, 4-substituted aminopyrido[2,3-d]pyrimidines can be synthesized via a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and diverse primary amines under solvent-free conditions. mdpi.comsciforum.net These methods highlight the feasibility of constructing the core 4-aminopyridine structure through convergent synthetic strategies.

For the specific synthesis of a precursor to this compound, one could envision a multicomponent strategy that yields a 2-unsubstituted or a 2-halo-substituted 4-aminopyridine. This intermediate could then undergo late-stage functionalization as described in the following section. The development of MCRs for pyridine synthesis is an active area of research, with various catalysts and reaction conditions being explored to enhance efficiency and substrate scope. ekb.egtaylorfrancis.com

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| α-Azidovinylketones, Aldehydes, Methylamine derivatives | Polysubstituted 4-aminopyridines | Domino reaction, mild conditions, good yields. | rsc.orgrsc.org |

| Acetophenone, Malononitrile, Triethoxymethane, Primary amines | Substituted 2-aminopyridines | Four-component reaction, catalyst-free options available. | researchgate.netsemanticscholar.org |

| 2-Aminopyridines, Triethyl orthoformate, Primary amines | 4-Aminopyrido[2,3-d]pyrimidines | Solvent-free conditions, good yields. | mdpi.comsciforum.net |

Late-Stage Functionalization for Complex Molecular Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into complex, pre-existing molecular scaffolds. This approach is particularly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies. The trifluoromethylthio (SCF3) group is a highly sought-after functionality in drug design due to its high lipophilicity and strong electron-withdrawing nature, which can enhance a molecule's metabolic stability and cell-membrane permeability. nih.govresearchgate.net

The direct introduction of an SCF3 group onto a pyridine ring, particularly in a late-stage fashion, can be achieved through several methods, primarily involving electrophilic or nucleophilic trifluoromethylthiolating reagents. nih.govresearchgate.netresearchgate.net

Electrophilic Trifluoromethylthiolation: A variety of shelf-stable, electrophilic trifluoromethylthiolating reagents have been developed. nih.govpkusz.edu.cn These reagents can introduce the SCF3 group onto electron-rich (hetero)arenes. snnu.edu.cnacs.org For a 4-aminopyridine scaffold, the amino group is strongly activating, directing electrophilic substitution to the ortho (C3 and C5) positions. However, methods for C-H trifluoromethylthiolation at other positions are also being explored. For instance, a method for C3-selective C-H trifluoromethylthiolation of pyridines has been reported, which proceeds through the generation of a nucleophilic dihydropyridine intermediate that then reacts with an electrophilic SCF3 source. nih.gov Reagents such as N-(trifluoromethylthio)saccharin and others have proven effective for the trifluoromethylthiolation of a broad scope of heteroarenes. nih.govsnnu.edu.cn

Nucleophilic and Radical Trifluoromethylthiolation: Alternatively, if a precursor such as 2-halo-4-aminopyridine is available, nucleophilic substitution with a trifluoromethylthiolate anion (SCF3-) source could be a viable route. researchgate.net Oxidative trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) and elemental sulfur as a nucleophilic trifluoromethylthiolating system have also been developed. nih.gov Furthermore, radical trifluoromethylthiolation presents another avenue, often enabling C-H functionalization under mild, photoredox-catalyzed conditions. researchgate.net The challenge in applying these methods to this compound would be to control the regioselectivity, ensuring the SCF3 group is introduced at the C2 position. This might require the use of directing groups or specific catalytic systems to override the inherent electronic preferences of the 4-aminopyridine ring.

| Reagent Type | Example Reagent | General Application | Reference |

|---|---|---|---|

| Electrophilic | N-(Trifluoromethylthio)saccharin | Direct trifluoromethylthiolation of nucleophiles like electron-rich arenes. | nih.govsnnu.edu.cn |

| Electrophilic | Trifluoromethanesulfenates | Effective in transition-metal-catalyzed reactions, such as with boronic acids. | nih.govpkusz.edu.cn |

| Nucleophilic Source | (Trifluoromethyl)trimethylsilane (TMSCF3) with Sulfur | Used in oxidative trifluoromethylthiolation of aryl boronic acids and terminal alkynes. | nih.gov |

| Radical Source | Silver trifluoromethylthiolate (AgSCF3) | Initiates radical-cyclization pathways for constructing SCF3-substituted compounds. | researchgate.net |

Iii. Reactivity and Chemical Transformations of 2 Trifluoromethylthio Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine core of 2-(trifluoromethylthio)pyridin-4-amine is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the potent electron-withdrawing trifluoromethylthio (-SCF3) group at the C-2 position. Conversely, the amino (-NH2) group at the C-4 position is a strong electron-donating group, which partially counteracts the deactivating effects. This electronic push-pull system governs the regioselectivity and feasibility of substitution reactions on the aromatic ring.

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). SNAr reactions on pyridine derivatives preferentially occur at the C-2 (ortho) and C-4 (para) positions, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance nih.govstackexchange.comyoutube.com.

In this compound, the presence of the powerful electron-withdrawing -SCF3 group at C-2 strongly activates the ring for nucleophilic attack. However, the positions most activated for SNAr (C-2 and C-4) are already substituted. Nucleophilic attack would most likely target other positions on the ring if a suitable leaving group were present. For instance, if a halogen were present at the C-6 position, it would be highly susceptible to displacement by nucleophiles. The electron-donating 4-amino group, while generally deactivating for SNAr, does not prevent reactions on highly electron-deficient pyridines.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Derivative

| Position of Leaving Group (e.g., Cl, Br) | Predicted Reactivity | Attacking Nucleophile (Nu⁻) | Plausible Product |

|---|---|---|---|

| C-6 | High | RO⁻, R₂NH, RS⁻ | 6-Nu-2-(trifluoromethylthio)pyridin-4-amine |

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom, which lowers the energy of the HOMO and disfavors attack by electrophiles wikipedia.orgyoutube.comquimicaorganica.org. The presence of the strongly deactivating -SCF3 group further hinders this type of reaction.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution (SEAr) on this compound

| Reaction | Electrophile (E⁺) | Predicted Regioselectivity | Plausible Product(s) |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | C-3, C-5 | 3-Halo- and/or 5-Halo-2-(trifluoromethylthio)pyridin-4-amine |

| Nitration | NO₂⁺ | C-3, C-5 | 3-Nitro- and/or 5-Nitro-2-(trifluoromethylthio)pyridin-4-amine |

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The pyridine ring of this compound can participate in these reactions, typically requiring prior functionalization with a halide (e.g., Br, I) or a triflate group to act as the electrophilic partner. The amino group can also act as a directing group in C-H activation reactions rsc.org.

For example, a halogenated derivative, such as 5-bromo-2-(trifluoromethylthio)pyridin-4-amine, could undergo Suzuki, Stille, or Heck coupling reactions to introduce new carbon-based substituents at the C-5 position. The nitrogen atom of the pyridine and the amino group can coordinate with the metal catalyst, influencing the reaction's efficiency and regioselectivity rsc.orgresearchgate.net.

The pyridine ring can participate in cycloaddition reactions, although it is less reactive than benzene. It can act as an azadiene in [4+2] cycloadditions (Diels-Alder reactions) or undergo [3+2] cycloadditions with suitable 1,3-dipoles. For instance, N-iminopyridinium ylides, which can be formed from the pyridine nitrogen, are known to react with alkynes in [3+2] cycloaddition reactions to yield fused heterocyclic systems like pyrazolo[1,5-a]pyridines mdpi.com. The electronic nature of the substituents on the this compound ring would influence the feasibility and regiochemistry of such cycloadditions.

Reactivity of the Aminopyridine Functional Group at C-4

The primary amino group at the C-4 position is a key site for functionalization, behaving as a typical aromatic amine nucleophile. It readily undergoes reactions with a variety of electrophiles, allowing for the synthesis of a wide range of derivatives.

Acylation: The 4-amino group can be easily acylated using acyl chlorides, acid anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield N-(2-(trifluoromethylthio)pyridin-4-yl)acetamide. This transformation is often used to protect the amino group or to introduce new functional moieties.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine yields the corresponding sulfonamides. These derivatives are important in medicinal chemistry.

Alkylation: Direct alkylation of the 4-amino group can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. However, selective mono-alkylation can often be achieved through reductive amination, which involves reacting the amine with an aldehyde or ketone to form an intermediate imine, followed by reduction with an agent like sodium borohydride. N-alkylation can also be achieved using alkyl halides, though careful control of stoichiometry and reaction conditions is necessary to favor the desired product chemrxiv.orgresearchgate.net.

Table 3: Examples of Derivatization Reactions at the C-4 Amino Group

| Reaction Type | Reagent Example | Base/Catalyst | Product Structure Name |

|---|---|---|---|

| Acylation | Benzoyl chloride | Pyridine | N-(2-(Trifluoromethylthio)pyridin-4-yl)benzamide |

| Sulfonylation | Methanesulfonyl chloride | Triethylamine | N-(2-(Trifluoromethylthio)pyridin-4-yl)methanesulfonamide |

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C-4 position of this compound is a key site for reactivity, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the corresponding imine, also known as a Schiff base. This transformation is fundamental in synthetic organic chemistry for constructing carbon-nitrogen double bonds.

The general reaction can be catalyzed by acids and often requires the removal of water to drive the equilibrium towards the product. The resulting imines are valuable intermediates for further synthetic manipulations, including reduction to secondary amines or participation in cycloaddition reactions. The specific reactivity and reaction kinetics can be influenced by the electronic nature of the carbonyl compound and the steric environment around the reacting centers. For instance, aldehydes are generally more reactive than ketones, and sterically unhindered carbonyls react more readily. Mechanochemical methods, which involve solvent-free reactions in a ball mill, have also been successfully employed for the synthesis of fluorinated imines, offering a green and efficient alternative to traditional solution-phase synthesis nih.gov.

Table 1: General Scheme for Imine Formation

| Reactant A | Reactant B | Product | Conditions |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | N-((2-(Trifluoromethylthio)pyridin-4-yl)methylene)alkanamine (Imine) | Acid or base catalysis, often with dehydration |

This table represents a generalized reaction scheme. Specific substrates and conditions would yield corresponding specific products.

Cyclization Reactions for Formation of Fused Heterocycles

The structure of this compound, featuring a nucleophilic amino group and an aromatic pyridine core, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the initial functionalization of the amino group, followed by an intramolecular cyclization step that engages a C-H bond on the pyridine ring or a pre-installed substituent.

Various strategies can be employed to construct these complex molecular architectures:

Intramolecular C-H Arylation: The pyridine ring can undergo palladium-catalyzed intramolecular C-H arylation. beilstein-journals.org If the 4-amino group is first acylated with a haloaryl group, a subsequent palladium-catalyzed reaction can forge a new ring by coupling the aryl halide moiety with a C-H bond on the pyridine ring (typically at the C-3 or C-5 position), leading to polycyclic aromatic systems. beilstein-journals.org

Radical Cyclization: Free-radical cyclization offers another powerful method. By generating a radical on a side chain attached to the 4-amino group, intramolecular addition to the pyridine ring can occur, forming new fused ring structures. beilstein-journals.org This approach is particularly useful for creating complex polyheterocycles that may be inaccessible through other methods. beilstein-journals.org

Electrocyclization: Derivatives of this compound can be designed to undergo pericyclic reactions. For example, after conversion into a suitable polyene system, an aza-6π-electrocyclization can be thermally or photochemically induced to form a new six-membered ring fused to the original pyridine core. acs.org

These cyclization reactions are instrumental in building libraries of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Palladium-Catalyzed Amination at other Positions

While this compound already possesses an amino group, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, can be utilized to introduce additional amino functionalities at other positions on the pyridine ring. wikipedia.orgrug.nl This requires the presence of a suitable leaving group, such as a halogen (Cl, Br, I) or a triflate, at the target position (e.g., C-6).

The Buchwald-Hartwig amination employs a palladium catalyst, typically in combination with a specialized phosphine (B1218219) ligand, to couple an aryl or heteroaryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has been critical to extending the scope of this reaction to include challenging substrates like electron-deficient halopyridines. rug.nlacs.orgwiley.com

For a hypothetical substrate like 6-bromo-2-(trifluoromethylthio)pyridin-4-amine, the reaction would proceed as outlined below:

Table 2: Hypothetical Palladium-Catalyzed Amination

| Substrate | Amine Source | Catalyst System | Product |

| 6-Bromo-2-(trifluoromethylthio)pyridin-4-amine | R¹R²NH | Pd(0) source (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu) | N⁶-R¹,N⁶-R²-2-(trifluoromethylthio)pyridine-4,6-diamine |

This methodology allows for the synthesis of polysubstituted pyridine derivatives with diverse amino groups, significantly expanding the chemical space accessible from the parent compound. The choice of ligand, base, and reaction conditions is crucial for achieving high yields and preventing side reactions. rug.nllibretexts.org

Reactivity of the Trifluoromethylthio (SCF₃) Functional Group at C-2

Chemical Stability and Decomposition Pathways of the SCF₃ Group

The trifluoromethylthio (SCF₃) group is renowned for its high chemical and metabolic stability. researchgate.net This stability is attributed to the strong carbon-sulfur bond and the electron-withdrawing nature of the trifluoromethyl group, which deactivates the sulfur atom towards many chemical transformations. The SCF₃ group is generally resistant to cleavage under a wide range of acidic and basic conditions, as well as towards many oxidizing and reducing agents, making it a desirable substituent in the development of pharmaceuticals and agrochemicals. acs.orgnih.gov

Decomposition of the aryl-SCF₃ moiety is not common under typical synthetic conditions. Cleavage of the C-S bond generally requires harsh conditions or specific reagents. For example, transition-metal-free protocols for C-S bond cleavage have been developed, but these often require specific activating groups or strong reagents not typically employed in standard synthesis. rsc.org Similarly, reductive cleavage can be achieved but often requires potent reducing agents or electrochemical methods. researchgate.net The inherent robustness of the SCF₃ group allows for a wide variety of chemical modifications to be performed on other parts of the molecule without affecting the trifluoromethylthio ether.

Oxidation Reactions of the Thioether Moiety

Despite its general stability, the sulfur atom in the trifluoromethylthio group can be selectively oxidized to higher oxidation states, namely the corresponding sulfoxide (SOCF₃) and sulfone (SO₂CF₃). These transformations provide access to valuable building blocks with altered electronic and physical properties.

The oxidation of trifluoromethylthio-substituted fluoropyridines has been demonstrated using strong oxidizing agents. For instance, the reaction of 2,3,5,6-tetrafluoro-4-trifluoromethylthiopyridine with chromium trioxide (CrO₃) in concentrated sulfuric acid yields the corresponding 2,3,5,6-tetrafluoro-4-trifluoromethylsulphonylpyridine. rsc.org This indicates that the thioether can be fully oxidized to the sulfone state.

Table 3: Oxidation States of the Trifluoromethylthio Group

| Functional Group | Name | Oxidation State of Sulfur | Typical Reagents |

| -SCF₃ | Trifluoromethylthio (Thioether) | +2 | - |

| -S(O)CF₃ | Trifluoromethylsulfinyl (Sulfoxide) | +4 | m-CPBA, H₂O₂ |

| -SO₂CF₃ | Trifluoromethylsulfonyl (Sulfone) | +6 | CrO₃/H₂SO₄, KMnO₄ rsc.org |

The resulting trifluoromethylsulfinyl and trifluoromethylsulfonyl groups are powerful electron-withdrawing groups that significantly influence the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution.

Reductive Transformations of the SCF₃ Group

Reductive transformations of the trifluoromethylthio group are challenging due to the inherent stability of the C-S and C-F bonds. However, under specific and often forcing conditions, cleavage of the C-S bond can be achieved. This process, known as desulfurization, would result in the removal of the SCF₃ group and the formation of a C-H bond at the C-2 position of the pyridine ring.

Methods for the reductive cleavage of C-S bonds in thioethers often rely on reagents like Raney nickel, or transition-metal-catalyzed reactions under a hydrogen atmosphere. organic-chemistry.org Alternatively, single-electron reduction, often achieved through electrochemical methods or with dissolving metal reductants (e.g., Birch reduction), can activate strong bonds for cleavage. researchgate.net While specific examples for the reductive cleavage of the SCF₃ group on this compound are not prevalent, the general principles of thioether reduction suggest that such a transformation is plausible under forcing reductive conditions. This reaction pathway is generally less common than transformations involving the amino group or the pyridine ring itself due to the high stability of the SCF₃ moiety.

Regioselectivity and Stereoselectivity in Derivatization and Functionalization

The regioselectivity of derivatization and functionalization of this compound is dictated by the interplay of the electronic properties of the substituents on the pyridine ring. The 4-amino group is a strong activating group and directs electrophilic attack to the positions ortho to it (C3 and C5). Conversely, the trifluoromethylthio group at the C2 position is electron-withdrawing, deactivating the ring towards electrophilic substitution. Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the powerful activating effect of the C4-amino group dominates, directing incoming electrophiles to the C3 and C5 positions. The C3 position is sterically less hindered than the C5 position, which is adjacent to the bulky trifluoromethylthio group. However, the electronic influence of the C2-substituent must also be considered. While the trifluoromethylthio group is deactivating, its precise influence on the relative reactivity of the C3 and C5 positions is not extensively documented in the available literature. Generally, electrophilic substitution on 4-aminopyridine (B3432731) itself is known to occur at the C3 position.

Nucleophilic Aromatic Substitution:

For nucleophilic aromatic substitution (SNAr) reactions, the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. echemi.com In the case of this compound, the C2 position is already substituted. Therefore, if a suitable leaving group were present at another position, nucleophilic attack would be directed by the inherent reactivity of the pyridine ring and the nature of the substituents. For instance, in related di-substituted pyridines, the regioselectivity of SNAr reactions can be highly sensitive to the electronic and steric effects of the substituents.

Stereoselectivity:

Due to the absence of specific experimental data in the searched literature, a data table illustrating regiochemical or stereochemical outcomes cannot be provided at this time. Further experimental investigation is required to fully characterize the regioselective and stereoselective behavior of this compound in various chemical transformations.

Iv. Mechanistic Investigations and Computational Chemistry for 2 Trifluoromethylthio Pyridin 4 Amine Systems

Elucidation of Reaction Mechanisms in Synthesis and Transformation

Understanding the precise steps through which chemical transformations occur allows for greater control over reaction outcomes, including regioselectivity and efficiency. For trifluoromethylthiolated pyridine (B92270) systems, mechanisms often involve advanced concepts such as C-H activation, radical intermediates, and photocatalysis.

Direct C-H activation is an atom-economical strategy for functionalizing pyridine rings. nih.gov In the context of trifluoromethylthiolation, transition metal catalysis, particularly with palladium, is a common approach. nih.gov The mechanism for the palladium-catalyzed ortho-selective trifluoromethylthiolation of 2-arylpyridines often proceeds through the formation of a palladacycle intermediate. nih.gov

The process can be initiated by the chelation of the 2-arylpyridine substrate to a palladium(II) catalyst, which is often the rate-determining step. This is followed by C-H activation to form a stable five-membered palladacycle. This intermediate is then oxidized, for instance by an oxidant like Selectfluor®, to a high-valent palladium(IV) complex. Subsequent ligand exchange with a trifluoromethylthiolating agent (e.g., AgSCF₃) and reductive elimination releases the desired ortho-trifluoromethylthiolated product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle. nih.gov Different directing groups on the arene can be used to guide the regioselectivity of the C-H activation. nih.govnih.gov

Many modern synthetic methods for introducing the -SCF₃ group rely on radical chemistry, initiated by a single electron transfer (SET) event. nih.govnih.gov These reactions can often be performed under mild, catalyst-free conditions using visible light. nih.gov In a typical SET mechanism for trifluoromethylthiolation, an electron donor transfers an electron to an acceptor species. For instance, the reduction of an electrophilic trifluoromethylthiolating reagent can generate a trifluoromethylthiol radical (•SCF₃) and another radical species. nih.govnih.gov

The generation of radical intermediates can also be achieved through the single-electron reduction of reagents like Selectfluor®, which forms a diazabicyclo radical cation. ucmerced.edu This radical cation is capable of abstracting a hydrogen atom to initiate a radical chain process. ucmerced.edu Similarly, pyridine N-oxides can undergo single-electron oxidation to generate reactive pyridine N-oxy radicals. nih.gov These radical-mediated pathways are highly effective for creating C-C and C-X bonds under gentle conditions. nih.gov

Photocatalyst-free transformations can be enabled by the formation of an Electron Donor-Acceptor (EDA) complex between two molecules. nih.govnih.govrsc.org These complexes exhibit new absorption bands at longer wavelengths (a bathochromic shift) compared to the individual donor or acceptor molecules, allowing for their excitation with lower-energy visible light. nih.gov

In the context of trifluoromethylthiolation, an EDA complex can form between an electron donor, such as a 1,4-dihydropyridine (B1200194) (which serves as a radical precursor), and a trifluoromethylthiolating agent that acts as the electron acceptor (e.g., N-(trifluoromethylthio)phthalimide). nih.govnih.govresearchgate.net Upon photoexcitation, an intermolecular single-electron transfer occurs within the complex. This SET event generates radical intermediates that then proceed to form the final product. nih.govnih.gov Mechanistic studies have confirmed that the formation and selective excitation of these EDA complexes are essential for efficient radical generation and subsequent reaction. nih.govnih.govresearchgate.net This approach avoids the need for external transition-metal or photoredox catalysts. rsc.orgresearchgate.net

Transition metal-catalyzed reactions are central to the functionalization of pyridine systems. A detailed understanding of the catalytic cycle is paramount for reaction development and optimization. For palladium-catalyzed C-H functionalizations, such as trifluoromethylation or trifluoromethylthiolation, cycles often involve changes in the oxidation state of the metal center, typically between Pd(II) and Pd(IV). nih.govbeilstein-journals.org

A plausible catalytic cycle proposed for the trifluoromethylation of acetanilides, which shares mechanistic features with pyridine functionalization, begins with the C-H activation of the substrate by a Pd(II) species. beilstein-journals.org The resulting palladacycle is then oxidized by an electrophilic CF₃ source to a Pd(IV)-CF₃ intermediate. The cycle is completed by the reductive elimination of the trifluoromethylated product, which regenerates the Pd(II) catalyst. beilstein-journals.org The choice of ligands is critical, as highly hindered ligands can facilitate the reductive elimination step, which is often challenging. beilstein-journals.org Copper-catalyzed reactions also play a role, where the (2-pyridyl)sulfonyl moiety has been shown to be important for facilitating certain fluoroalkylation reactions. beilstein-journals.org

| Catalytic Cycle Stage | Description | Key Intermediates | Relevant Metals |

| C-H Activation / Palladation | The substrate coordinates to the metal center, followed by the cleavage of a C-H bond to form a metallacycle. | Palladacycle | Palladium (Pd) |

| Oxidation | The metal center is oxidized to a higher oxidation state by an external oxidant or the functionalizing reagent. | Pd(IV) complex | Palladium (Pd) |

| Ligand Exchange | The functional group (e.g., -SCF₃) is transferred to the metal center. | Pd(IV)-SCF₃ species | Palladium (Pd) |

| Reductive Elimination | The C-functional group bond is formed, releasing the product and reducing the metal center back to its initial oxidation state. | Final product, Pd(II) catalyst | Palladium (Pd) |

Computational Modeling and Theoretical Studies

Computational chemistry provides invaluable insights into the intricacies of reaction mechanisms, complementing experimental findings. Theoretical studies can be used to analyze structures, determine electronic properties, and calculate the energetics of reaction pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules and transition states. ijcce.ac.irnih.gov In studies related to trifluoromethylthiolation, DFT calculations have been employed to elucidate the mechanistic details of reactions involving EDA complexes. nih.govnih.gov These calculations can confirm the necessity of EDA complex formation for efficient radical generation by modeling the ground state pathways and charge transfer events. nih.govnih.gov

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can determine key electronic properties. ijcce.ac.irmdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and stability of a molecule. mdpi.com Furthermore, Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and the delocalization of electron density, while Molecular Electrostatic Potential (MEP) maps can identify sites susceptible to electrophilic or nucleophilic attack. ijcce.ac.ir

| Computational Method | Application in Analysis | Key Parameters Obtained |

| Density Functional Theory (DFT) | Optimization of molecular structures, calculation of electronic properties, and modeling of reaction pathways. | Optimized geometries, HOMO/LUMO energies, reaction energy profiles. nih.govmdpi.com |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra to support the formation of EDA complexes. | Electronic transition energies, absorption wavelengths. nih.govijcce.ac.ir |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution, bonding interactions, and electron delocalization. | Atomic charges, hyperconjugative interaction energies. ijcce.ac.ir |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution to predict reactive sites for electrophilic and nucleophilic attack. | Electrostatic potential maps. ijcce.ac.ir |

High-Level Quantum Mechanical Calculations (e.g., DLPNO-CCSD(T), TD-DFT) for Energetics and Transition States

To achieve a high degree of accuracy in determining the energetics of reactions involving 2-(trifluoromethylthio)pyridin-4-amine and the structures of its transition states, sophisticated quantum mechanical methods are employed. Techniques such as Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) are instrumental in obtaining near gold-standard accuracy for energies of various molecular species.

Time-Dependent Density Functional Theory (TD-DFT) is another crucial method, particularly for investigating excited-state properties and reaction mechanisms that are influenced by light. TD-DFT calculations can predict the electronic absorption spectra of this compound, identifying the wavelengths of light it is likely to absorb and the nature of the corresponding electronic transitions. This is vital for understanding its photostability and potential photochemical reactivity. Furthermore, TD-DFT can be used to map out excited-state potential energy surfaces and locate transition states in photochemical reactions, providing insights into reaction pathways that are inaccessible in the ground state.

Table 1: Illustrative Energetic Data from High-Level Quantum Mechanical Calculations for a Hypothetical Reaction of a Substituted Pyridine

| Species | Method | Relative Energy (kcal/mol) |

| Reactant | DLPNO-CCSD(T) | 0.0 |

| Transition State 1 | DLPNO-CCSD(T) | +15.2 |

| Intermediate | DLPNO-CCSD(T) | -5.7 |

| Transition State 2 | DLPNO-CCSD(T) | +10.1 |

| Product | DLPNO-CCSD(T) | -12.4 |

| Excited State (Reactant) | TD-DFT | +65.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from these calculations.

Molecular Dynamics Simulations for Conformational Analysis

In a typical MD simulation, the forces on each atom are calculated using a classical force field, and the equations of motion are integrated over time to generate a trajectory of the molecule's movements. This allows for the sampling of a wide range of conformations and the calculation of thermodynamic properties such as the relative populations of different conformers. For this compound, MD simulations can reveal the preferred orientations of the trifluoromethylthio and amine groups relative to the pyridine ring and to each other. A study on aminopyridine dimers has utilized direct ab initio molecular dynamics to investigate ionization dynamics, showcasing the utility of MD in understanding intermolecular interactions and reaction processes on a short timescale. rsc.orgrsc.org

Analysis of the MD trajectories can provide insights into the flexibility of the molecule, identify key intramolecular interactions (such as hydrogen bonds or steric clashes) that govern its shape, and determine the free energy barriers between different conformational states. This information is invaluable for understanding how the molecule might bind to a biological target or a catalyst surface.

Table 2: Example Conformational Analysis Data from a Molecular Dynamics Simulation of a Substituted Aminopyridine

| Dihedral Angle | Conformational State | Population (%) | Average Energy (kcal/mol) |

| C1-C2-S-CF3 | Gauche | 65 | -2.5 |

| C1-C2-S-CF3 | Anti | 35 | -2.1 |

| N-C4-C5-C6 | Planar | 90 | -1.8 |

| N-C4-C5-C6 | Twisted | 10 | -1.2 |

Note: This table presents hypothetical data to exemplify the outputs of a conformational analysis from MD simulations.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the reactivity and selectivity of organic molecules. researcher.life For this compound, DFT calculations can provide a wealth of information about its electronic structure, which in turn dictates its chemical behavior.

One common approach is to analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and where it is most likely to be attacked by electrophiles. Conversely, the LUMO's energy and distribution reveal the molecule's ability to accept electrons and where it is most susceptible to nucleophilic attack. For substituted pyridines, the nucleophilicity can be predicted based on DFT calculations. researcher.life

Furthermore, various reactivity descriptors derived from DFT can be calculated to quantify the reactivity of different sites within the molecule. These include the Fukui functions, which indicate the change in electron density at a particular point when an electron is added or removed, and the electrostatic potential, which maps the charge distribution and highlights regions that are electron-rich or electron-poor. These descriptors can be used to predict the regioselectivity of electrophilic or nucleophilic substitution reactions on the pyridine ring. For instance, such analyses can help determine whether a reaction is more likely to occur at the ortho, meta, or para positions relative to the existing substituents. The functionalization of pyridine rings is an area of significant research, with computational studies aiding in the understanding of reaction mechanisms and selectivity. rsc.orgnih.gov

Table 3: Calculated Reactivity Descriptors for a Model Substituted Pyridine System using DFT

| Atomic Site | HOMO Coefficient | LUMO Coefficient | Fukui Function (f-) | Fukui Function (f+) |

| N1 | -0.25 | 0.15 | 0.08 | 0.03 |

| C2 | 0.10 | -0.20 | 0.02 | 0.05 |

| C3 | -0.18 | 0.12 | 0.04 | 0.02 |

| C4 | 0.35 | -0.10 | 0.15 | 0.01 |

| C5 | -0.17 | 0.11 | 0.04 | 0.02 |

| C6 | 0.09 | -0.19 | 0.02 | 0.04 |

Note: This table contains illustrative data for a hypothetical substituted pyridine to demonstrate the use of DFT-derived descriptors in predicting reactivity.

V. Advanced Applications of 2 Trifluoromethylthio Pyridin 4 Amine in Chemical Synthesis

Utilization as a Versatile Building Block in Organic Synthesis

The reactivity of the amino group and the pyridine (B92270) ring, combined with the unique properties of the trifluoromethylthio moiety, makes 2-(Trifluoromethylthio)pyridin-4-amine a highly versatile building block in modern organic synthesis.

Precursor for Complex Fluorinated Heterocycles

The 4-aminopyridine (B3432731) structure is a well-established platform for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile to participate in cyclization and condensation reactions with various electrophilic partners. For instance, analogous 4-amino-2-(trifluoromethyl)pyridines are known to react with reagents like dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine to yield fused pyrazolo[4,3-c]pyridine systems. This transformation highlights a common strategy where the amino group is first converted into a more complex substituent which then undergoes an intramolecular reaction to form a new ring fused to the pyridine core.

Furthermore, the field of cycloaddition reactions offers powerful methods for constructing complex sulfur-containing fluorinated heterocycles. Polyfluoroalkyl thiocarbonyl compounds, for example, are excellent dienophiles in [4+2] cycloaddition reactions for creating thiopyrans. While direct examples starting from this compound are not extensively documented, its structure is primed for derivatization into novel dienes or dienophiles for use in such synthetic strategies. The presence of both the reactive amino group and the pyridine nitrogen allows for a wide range of functionalization possibilities to create precursors for complex heterocyclic targets.

| Reaction Type | Reagents | Resulting Heterocycle |

| Annulation | 1. DMF-DMA 2. Hydrazine | Pyrazolo[4,3-c]pyridine |

| Condensation | β-diketones | Dihydropyridine (B1217469) derivatives |

| Cycloaddition | (After derivatization) | Fused Thiopyrans, Thiolanes |

Scaffold for the Synthesis of Bioactive Molecules and Derivatives

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its ability to engage in hydrogen bonding and its aqueous solubility make it a desirable core structure for drug candidates. The introduction of a trifluoromethylthio (-SCF3) group can significantly enhance a molecule's pharmacological profile. The SCF3 group is highly lipophilic, which can improve cell membrane permeability, and it is generally very stable against metabolic degradation, potentially increasing the half-life of a drug.

The 4-aminopyridine moiety itself is a key component in numerous biologically active compounds. A prominent example is the closely related compound 4-amino-2-(trifluoromethyl)pyridine, which serves as a key building block in the synthesis of Enasidenib, an FDA-approved drug for the treatment of acute myeloid leukemia. In the synthesis of Enasidenib, the 4-amino group participates in a crucial Buchwald-Hartwig N-arylation reaction. This demonstrates the synthetic utility of the amino group at the 4-position for constructing complex bioactive molecules. Given these precedents, this compound is recognized as a highly valuable scaffold for developing new therapeutic agents, particularly where increased lipophilicity and metabolic stability are desired.

Application in Ligand Design for Catalysis

The structural features of this compound make it an attractive candidate for the design of specialized ligands for metal-catalyzed reactions.

Pyridine-Based Ligands for Transition Metal Catalysis

Pyridine-containing molecules are ubiquitous as ligands in transition metal catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. In this compound, coordination can potentially occur not only through the pyridine nitrogen but also via the 4-amino group, allowing it to act as a bidentate ligand. Bidentate ligands are highly valued in catalysis as they often form more stable complexes and can provide better control over the geometry and reactivity of the metal center.

The electronic properties of the ligand are significantly influenced by the 2-(trifluoromethylthio) group. As a strong electron-withdrawing group, it reduces the electron density on the pyridine ring. This can modulate the binding affinity of the ligand to the metal and influence the catalytic activity of the resulting complex. For example, in related aminopyridyl-triazole-thiol ligands, coordination to metals such as Ni(II), Cu(II), and Zn(II) has been shown to occur through a nitrogen atom and a sulfur or amino group, forming stable chelate rings. This suggests that this compound could be employed to create catalysts for a range of organic transformations, including cross-coupling, hydrogenation, and oxidation reactions.

Stabilization of Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, particularly for the transfer of electrophilic functional groups. In the context of fluorine chemistry, specific hypervalent iodine(III) reagents have been developed to serve as electrophilic sources of the trifluoromethylthio group (-SCF3). These reagents, such as those based on a benziodoxole framework, react with various nucleophiles to deliver the SCF3 moiety under mild conditions.

The role of this compound in this area is not as a stabilizer for these reagents. In fact, the compound would be a potential substrate or product in reactions involving such electrophilic trifluoromethylthiolating agents rather than a component that enhances their stability. The literature primarily focuses on the design and application of the hypervalent iodine compounds as the transfer agents for the -SCF3 group, not on the use of SCF3-containing molecules to stabilize them.

Role in the Development of New Synthetic Methodologies

The development of novel synthetic methodologies is crucial for advancing the efficiency and scope of organic chemistry. This compound serves as a valuable starting material for exploring new chemical reactions and strategies. Its unique combination of functional groups—a nucleophilic amine, a coordinating pyridine ring, and an electron-withdrawing SCF3 group—can be exploited to develop new synthetic transformations.